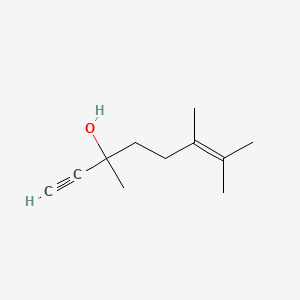

3,6,7-Trimethyloct-6-en-1-yn-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

52567-96-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3,6,7-trimethyloct-6-en-1-yn-3-ol |

InChI |

InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3 |

InChI Key |

UOQFIGQMCWDDKX-UHFFFAOYSA-N |

SMILES |

CC(=C(C)CCC(C)(C#C)O)C |

Canonical SMILES |

CC(=C(C)CCC(C)(C#C)O)C |

Other CAS No. |

52567-96-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of the 3,6,7 Trimethyloct 6 En 1 Yn 3 Ol Framework

Reaction Mechanisms of Enyne-Alcohol Systems

Enyne-alcohols like 3,6,7-trimethyloct-6-en-1-yn-3-ol are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The interplay between the alkyne, alkene, and alcohol functional groups allows for a diverse range of chemical transformations.

The terminal alkyne group in this compound is a region of high electron density, making it susceptible to attack by electrophiles. The mechanism of electrophilic addition typically involves the formation of a cyclic intermediate, such as a halonium or mercurinium ion, followed by nucleophilic attack. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the terminal carbon of the alkyne, and the nucleophile adds to the more substituted carbon.

Conversely, the acetylenic proton is weakly acidic and can be abstracted by a strong base, rendering the alkyne carbon nucleophilic. This allows for a variety of nucleophilic addition reactions, including the addition of organometallic reagents and enolates. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.

The trisubstituted alkene moiety within the this compound framework also presents a site for various chemical transformations. The electron-rich nature of the double bond makes it reactive towards electrophiles. Reactions such as hydrogenation, halogenation, and epoxidation can selectively occur at the alkene. For instance, catalytic hydrogenation would typically reduce the double bond to an alkane, while reaction with a peroxy acid would yield an epoxide. The specific reagents and reaction conditions employed will determine the outcome of the transformation.

The tertiary alcohol group in this compound imparts polarity to the molecule and serves as a site for several key reactions. lookchem.com The hydroxyl group can be deprotonated by a base to form an alkoxide, a potent nucleophile. This allows for ether and ester synthesis through reaction with alkyl halides and acyl chlorides, respectively.

Furthermore, the tertiary alcohol can undergo dehydration under acidic conditions to form an alkene. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene. The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions, typically after protonation of the hydroxyl group to form a good leaving group (water).

The proximate positioning of the alkyne and alcohol functionalities in this compound allows for intramolecular cyclization reactions. nih.gov Under appropriate catalytic conditions, typically involving transition metals like gold or platinum, the hydroxyl group can add across the alkyne moiety. This process, known as hydroalkoxylation, leads to the formation of cyclic ethers. The regioselectivity of this cyclization is influenced by the nature of the catalyst and the substitution pattern of the enyne.

Rearrangement reactions, such as the Meyer-Schuster rearrangement, can also occur in enyne-alcohol systems under acidic conditions. This rearrangement involves the conversion of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde.

Stereochemical Outcomes and Enantioselectivity in Enyne-Alcohol Reactions

When a reaction involving an enyne-alcohol like this compound creates a new stereocenter, the stereochemical outcome is of significant interest. For instance, in intramolecular cyclizations, the stereochemistry of the starting material can influence the stereochemistry of the product. If the starting enyne-alcohol is chiral, the cyclization can proceed with a high degree of stereocontrol, leading to the formation of a specific stereoisomer of the cyclic product. nist.gov

Enantioselective catalysis can be employed to control the stereochemical outcome of reactions involving prochiral enyne-alcohols. By using a chiral catalyst, it is possible to selectively form one enantiomer of the product over the other. This is particularly important in the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Chemo- and Regioselectivity in Polyfunctional Systems

The presence of multiple functional groups in this compound necessitates careful control of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another. For example, it is often possible to selectively hydrogenate the alkene in the presence of the alkyne, or vice versa, by choosing the appropriate catalyst and reaction conditions.

Regioselectivity, the preference for reaction at one position over another, is also a critical consideration. In the case of electrophilic addition to the alkyne, the regioselectivity is dictated by Markovnikov's rule. In intramolecular cyclizations, the regioselectivity is influenced by factors such as ring size and the nature of the catalyst, leading to either endo or exo cyclization products. nist.gov

Role of Catalysis in Directing Reaction Pathways

The reactivity of the this compound framework is profoundly influenced by the choice of catalyst, which can selectively activate different functional groups and steer the reaction towards specific products. The interplay between the alkyne, alkene, and alcohol moieties allows for a variety of catalytic transformations.

One of the key catalytic processes for this type of molecule is selective hydrogenation. For instance, the selective hydrogenation of this compound is a pathway to produce 3,6,7-trimethyloct-6-en-1-ol. smolecule.com This transformation highlights the ability of catalysts, such as palladium, to selectively reduce the triple bond to a double bond or even a single bond while preserving the existing alkene functionality. The efficiency and selectivity of such hydrogenations are highly dependent on the catalyst system, solvent, and reaction conditions.

The tertiary propargyl alcohol functionality in this compound also makes it a candidate for rearrangement reactions. While specific studies on this exact molecule are limited, the behavior of analogous tertiary acetylenic alcohols suggests that it can undergo acid-catalyzed rearrangements like the Meyer-Schuster and Rupe rearrangements. These reactions typically lead to the formation of α,β-unsaturated ketones. The choice of acid catalyst, whether a Brønsted or Lewis acid, can significantly impact the reaction rate and the distribution of products.

The presence of both an alkyne and an alkene group opens up possibilities for intramolecular cyclization reactions, often mediated by transition metal catalysts. Metals like gold, platinum, and palladium are known to catalyze the cycloisomerization of enynes, leading to the formation of various carbocyclic and heterocyclic structures. The specific regio- and stereochemical outcome of such reactions would be dictated by the nature of the catalyst and the substitution pattern of the enyne.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst Type | Potential Product(s) |

| Selective Hydrogenation | Palladium, Platinum, etc. | 3,6,7-Trimethyloct-6-en-1-ol, 3,6,7-Trimethyloctan-1,3-diol |

| Rearrangement | Brønsted or Lewis Acids | α,β-Unsaturated ketones |

| Cycloisomerization | Gold, Platinum, Palladium | Carbocyclic or heterocyclic compounds |

Comparative Reactivity Studies with Analogous Unsaturated Alcohols

Understanding the reactivity of this compound is enhanced by comparing it with structurally similar unsaturated alcohols. The unique combination of functional groups in this molecule leads to a distinct reactivity profile.

The reactivity of the tertiary alcohol group in this compound is influenced by the adjacent steric bulk of the methyl groups. smolecule.com This steric hindrance can affect the rate of reactions involving the hydroxyl group, such as esterification or etherification, when compared to less hindered tertiary alcohols.

When comparing its reactivity to simpler alkynols (containing only an alkyne and an alcohol) or enols (containing only an alkene and an alcohol), this compound exhibits a more complex behavior due to the potential for intramolecular interactions and competing reaction pathways. For example, in the presence of an electrophile, addition could occur at either the double or the triple bond, and the regioselectivity would be influenced by both electronic and steric factors within the entire molecule.

Table 2: Comparison of Functional Group Reactivity

| Functional Group | In this compound | In Simpler Analogues |

| Tertiary Alcohol | Sterically hindered by adjacent methyl groups, influencing reaction rates. | Reactivity depends on the specific structure of the analogue. |

| Terminal Alkyne | Reactivity is modulated by the electronic and steric environment of the entire molecule. | Can undergo typical alkyne reactions (e.g., hydration, addition, coupling). |

| Trisubstituted Alkene | Generally less reactive than a terminal alkene; can participate in intramolecular reactions. | Reactivity depends on the degree and nature of substitution. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic compounds. For a molecule with the complexity of 3,6,7-trimethyloct-6-en-1-yn-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is indispensable for unambiguous signal assignment.

Predicted ¹H NMR and ¹³C NMR Data for this compound

The following data is predicted based on standard chemical shift values and the analysis of similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH) | ~2.0-2.5 | ~85-90 |

| 2 (C) | - | ~70-75 |

| 3 (C-OH) | 1.5-2.0 (OH) | ~65-70 |

| 4 (CH₂) | ~1.6-1.8 | ~40-45 |

| 5 (CH₂) | ~2.1-2.3 | ~20-25 |

| 6 (C) | - | ~120-125 |

| 7 (C) | - | ~130-135 |

| 8 (CH₃) | ~1.6-1.7 | ~15-20 |

| 9 (CH₃) | ~1.6-1.7 | ~15-20 |

| 10 (CH₃) | ~1.5 | ~25-30 |

To definitively assign the predicted proton and carbon signals and to elucidate the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between the protons of the C4 and C5 methylene (B1212753) groups. Long-range couplings might also be observed between the acetylenic proton at C1 and the methylene protons at C4, and between the vinylic methyl protons and the C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the acetylenic proton signal to the C1 carbon signal and the various methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The acetylenic proton (H1) to the carbons at C2 and C3.

The methyl protons at C10 and C11 to the carbons at C2, C3, and C4.

The methylene protons at C4 and C5 to neighboring carbons.

The vinylic methyl protons (H8, H9) to the vinylic carbons C6 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. For this compound, NOESY could potentially show through-space correlations between the methyl groups at C10 and C11 and the adjacent methylene group at C4, as well as between the vinylic methyl groups and the methylene group at C5.

The stereochemistry of the double bond in this compound can be investigated using NMR anisotropy effects. The chemical shifts of the protons and carbons adjacent to the double bond are influenced by the spatial arrangement of the substituents. The specific chemical shifts of the vinylic methyl groups and the C5 methylene group can provide evidence for the E/Z configuration of the double bond. Furthermore, if the compound were chiral and resolved into its enantiomers, the use of chiral shift reagents in NMR spectroscopy could be employed to distinguish between the enantiomers by inducing diastereomeric interactions that result in separate signals in the NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining the exact molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₁₈O), the expected monoisotopic mass is approximately 166.1358 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For tertiary alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Predicted HRMS Fragmentation for this compound

| m/z (predicted) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 148 | [M-H₂O]⁺ | Dehydration (loss of water) |

| 151 | [M-CH₃]⁺ | Loss of a methyl group |

| 123 | [M-C₃H₇]⁺ | Alpha-cleavage with loss of propyl radical |

| 83 | [C₆H₁₁]⁺ | Cleavage at the C3-C4 bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

Characteristic IR and Raman Bands for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | ~3600-3200 (broad) | Weak |

| C≡C-H (terminal alkyne stretch) | ~3300 (sharp) | ~3300 (strong) |

| C≡C (alkyne stretch) | ~2150-2100 (weak to medium) | ~2150-2100 (strong) |

| C=C (alkene stretch) | ~1670-1640 (weak) | ~1670-1640 (medium to strong) |

| C-H (sp³, sp², sp) | ~3000-2850, ~3100-3000, ~3300 | ~3000-2850, ~3100-3000, ~3300 |

The broad O-H stretch in the IR spectrum is indicative of hydrogen bonding. The terminal alkyne C-H stretch is typically sharp. The C≡C and C=C stretching vibrations are often more prominent in the Raman spectrum due to the change in polarizability of these bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to identify chromophores, which are the parts of a molecule that absorb light in the UV-Vis region. youtube.com The chromophores present in this compound are the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne). Since these chromophores are not conjugated, they are expected to have absorption maxima in the lower UV range, typically below 200 nm. libretexts.org The presence of the hydroxyl group (an auxochrome) is unlikely to significantly shift the absorption maximum to a longer wavelength in this non-conjugated system. Therefore, a significant absorption in the standard 200-800 nm UV-Vis spectrum would not be anticipated for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. However, this technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. youtube.com

To date, there is no publicly available information indicating that this compound has been successfully crystallized and its structure determined by X-ray diffraction. If a crystalline sample were obtained, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular geometry and confirming the relative and absolute stereochemistry of any chiral centers and the configuration of the double bond.

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-NMR) for Purity and Mixture Analysis

The structural complexity and potential for isomerization of this compound necessitate the use of sophisticated analytical methodologies for its comprehensive characterization, particularly when assessing purity and analyzing its presence within complex mixtures. Hyphenated chromatographic-spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), are indispensable tools for this purpose. These methods provide both separation of the analyte from a mixture and its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Based Separation and Identification

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings:

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns for tertiary alcohols and acetylenic compounds. scispace.comyoutube.com Key fragmentation pathways for alcohols in mass spectrometry include alpha-cleavage (the breaking of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.org For acetylenic alcohols, cleavage of the bond alpha to the hydroxyl group is a dominant fragmentation route. scispace.com

Interactive Data Table: Predicted GC-MS Data for this compound

The following table presents predicted mass spectrometry data for this compound, which can be used for its identification in a mixture. The predicted collision cross section (CCS) values provide an additional parameter for identification. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 167.14305 | 142.6 |

| [M+Na]⁺ | 189.12499 | 150.3 |

| [M-H]⁻ | 165.12849 | 141.0 |

| [M+NH₄]⁺ | 184.16959 | 160.6 |

| [M+K]⁺ | 205.09893 | 148.0 |

| [M+H-H₂O]⁺ | 149.13303 | 132.7 |

| [M]⁺ | 166.13522 | 136.9 |

| [M]⁻ | 166.13632 | 136.9 |

This data is predicted and should be confirmed with experimental analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Elucidation in Solution

LC-NMR is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance spectroscopy. This is particularly useful for non-volatile or thermally labile compounds, and for resolving and identifying isomers that may not be separable by GC.

Detailed Research Findings:

The application of LC-NMR to the analysis of complex mixtures, such as natural product extracts, is a well-established field. researchgate.net There are several modes of operation in LC-NMR, including on-flow, stopped-flow, and loop collection, each offering a trade-off between sensitivity and the time required for analysis. perkinelmer.com For the analysis of unsaturated compounds like this compound, ¹H and ¹³C NMR provide critical information. The chemical shifts of olefinic and acetylenic protons and carbons are highly diagnostic of the molecular structure. nih.gov

While specific LC-NMR studies on this compound are not prevalent, the principles of the technique are directly applicable. A reversed-phase HPLC method could be developed to separate the compound from impurities, followed by NMR analysis of the eluting peak. Challenges in LC-NMR include solvent signal suppression, which is often addressed using techniques like WET (Watergate Excitation Technique). nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted NMR chemical shifts for this compound. These predictions are based on computational models and provide a basis for spectral interpretation. vulcanchem.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | 1.5–2.0 | - |

| Alkene Protons (=CH-) | 5.2–5.7 | - |

| Alkyne Carbons (-C≡C-) | - | 70–85 |

| Alkene Carbons (=C<) | - | 120-140 |

This data is predicted and should be confirmed with experimental analysis.

The coupling of these powerful analytical techniques provides a robust framework for the purity assessment and mixture analysis of this compound, ensuring its unambiguous identification and characterization in various applications.

Computational Investigations and Theoretical Chemistry Applications

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Energetics

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to study reaction mechanisms and the energy changes that occur during chemical transformations. nih.gov For polyunsaturated systems like enyne-alcohols, QM methods can elucidate the pathways of complex cyclization and addition reactions. nih.govacs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is particularly valuable for studying the mechanisms of chemical reactions by identifying and characterizing transition states and intermediates. researchgate.net For a molecule such as 3,6,7-Trimethyloct-6-en-1-yn-3-ol, DFT can be employed to model reactions such as hydration, oxidation, or cyclization.

DFT calculations allow for the optimization of molecular geometries to find stable structures (minima on the potential energy surface) and transition states (saddle points). researchgate.net The energy difference between reactants, transition states, and products provides crucial information about the reaction's feasibility and kinetics. For instance, in gold-catalyzed reactions of 1,5-enynes with alcohols, DFT has been used to compare reaction mechanisms and explain how substitution patterns on the enyne influence the observed products. acs.org

A hypothetical DFT study on the acid-catalyzed hydration of the alkyne group in this compound might involve calculating the energies of the following species:

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactant + H₃O⁺ | Initial state with the enyne-alcohol and a hydronium ion. | 0.0 |

| Transition State 1 | Protonation of the alkyne. | +15.2 |

| Vinylic Cation Intermediate | A high-energy intermediate formed after protonation. | +8.5 |

| Transition State 2 | Nucleophilic attack by water. | +12.7 |

| Enol Intermediate | Product of water addition. | -5.3 |

| Keto Product | Final ketone after tautomerization. | -18.9 |

This table presents hypothetical energy values for illustrative purposes.

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES is crucial for understanding all possible reaction pathways, identifying the most likely mechanisms, and discovering unexpected reaction routes. wayne.eduresearchgate.net From a computational standpoint, chemistry can often be simplified to questions about the PES. wayne.edu

Methods for exploring the PES include:

Geometry Optimization: Finding the minima on the PES, which correspond to stable reactants, products, and intermediates. psu.edu

Transition State Searching: Locating the saddle points on the PES, which represent the energy barriers between minima. wayne.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path that connects a transition state to the corresponding reactants and products, confirming the proposed reaction pathway. researchgate.net

For a flexible molecule like this compound, the PES can be very complex, with numerous local minima corresponding to different conformers. psu.edu A thorough exploration of the PES is necessary to understand its reactivity, for example, in rearrangement or decomposition reactions where the final product may not be known in advance. wayne.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM methods are excellent for studying static structures and reaction paths, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable and populated conformations of the molecule in different environments.

Study Solvent Effects: Analyze how solvent molecules arrange around the solute and influence its structure and reactivity. The presence of a solvent can significantly alter the PES compared to gas-phase calculations. researchgate.net

Simulate Reaction Dynamics: In some cases, ab initio MD, which uses QM calculations to determine forces at each step, can be used to simulate chemical reactions directly, although this is computationally very expensive. nih.gov

In Silico Prediction of Spectroscopic Data to Aid Structural Elucidation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

For this compound, DFT calculations could be used to compute its vibrational frequencies. Comparing the calculated IR spectrum with an experimental one can help assign specific peaks to the vibrations of the O-H, C≡C, and C=C functional groups. Similarly, NMR chemical shifts can be calculated and compared to experimental values to aid in the complete assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity and stereochemistry of the molecule.

Machine Learning Approaches in Predicting Chemical Reactivity and Structure

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and reaction outcomes with significantly lower computational cost than traditional QM methods. nih.govrsc.org ML models are trained on large datasets of known chemical reactions and molecular properties to learn the complex relationships between a molecule's structure and its behavior. nih.govresearchgate.net

The application of ML in this context can be a two-step process:

Generation of possible products from a given set of reactants using generalized reaction rules. acs.org

Ranking of these potential products by an ML model that assesses the likelihood of each reaction occurring. acs.orgnips.cc

These models can predict various aspects of chemical reactivity, such as identifying the most reactive sites in a molecule or predicting the major product of a reaction with high accuracy. acs.org For instance, an ML model could be trained to predict the regioselectivity of an addition reaction to the double or triple bond in this compound under specific conditions. Furthermore, ML is being used to develop screening models that can predict the general chemical stability and compatibility of organic molecules, which is crucial for materials discovery. rsc.orgresearchgate.net ML methods are also applied to predict properties like genotoxicity based on chemical structure, offering a rapid and cost-effective alternative to experimental testing. rsc.orgresearchgate.net

| ML Application | Predicted Property | Potential Use for this compound |

|---|---|---|

| Reaction Outcome Prediction | Major product, reaction yield | Predicting the outcome of its reactions with various reagents. |

| Reactivity Prediction | Electrophilicity/Nucleophilicity indices | Assessing its stability and potential for side reactions. nih.gov |

| Spectra Prediction | NMR, IR, Mass spectra | Assisting in its structural identification. |

| Toxicity Prediction | Genotoxicity, other toxicological endpoints | Screening for potential biological hazards. rsc.org |

Theoretical Studies on Electronic Structure and Bonding in Enyne-Alcohol Systems

Theoretical studies on the electronic structure and bonding in molecules containing both alkyne and alkene functionalities (enynes) provide fundamental insights into their reactivity. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the degree of conjugation between the π-systems of the double and triple bonds are key factors governing the chemical behavior of these compounds.

In an enyne-alcohol like this compound, theoretical calculations can quantify:

Orbital Energies: The energies of the HOMO and LUMO, which indicate the molecule's ability to act as an electron donor or acceptor.

Electron Density Distribution: The localization of electron density, which can identify nucleophilic and electrophilic sites within the molecule. For example, the oxygen of the alcohol group is a nucleophilic site, while the carbons of the alkyne and alkene are potential electrophilic sites for addition reactions.

Bonding Analysis: Methods like the Natural Bond Orbital (NBO) analysis can be used to study the interactions between the π-orbitals of the ene and yne moieties and the effects of the hydroxyl group and methyl substituents on the electronic structure.

These theoretical investigations are crucial for rationalizing the observed reactivity of enyne-alcohols and for designing new synthetic transformations.

Environmental Fate and Degradation Pathways of Synthetic Enyne Alcohols

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key mechanisms include photodegradation and hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For tertiary alcohols, this process can be significant. Research on the photocatalysis of tertiary alcohols on surfaces like titania (TiO2), a common mineral in soils and sediments, reveals that they can undergo unexpected reactions. researchgate.netnih.gov Unlike primary and secondary alcohols, tertiary alcohols lack an alpha-hydrogen, leading to the cleavage of a carbon-carbon bond instead of the more common hydrogen abstraction. nih.gov This can result in the disproportionation of the alcohol into an alkane and a ketone. nih.gov In the case of 3,6,7-trimethyloct-6-en-1-yn-3-ol, this could potentially lead to the formation of various smaller, more volatile compounds. The presence of a conjugated enyne system may also influence its photostability, potentially leading to polymerization or other complex photochemical reactions.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial pathway for the removal of many synthetic chemicals from the environment.

The biodegradation of this compound is expected to be initiated by microbial attack on its functional groups. Microorganisms have evolved diverse metabolic pathways to utilize hydrocarbons and alcohols as sources of carbon and energy. nih.gov The presence of both unsaturation (double and triple bonds) and a tertiary alcohol group makes the degradation of this compound a complex process. Tertiary alcohols are known to be more resistant to microbial degradation than their primary or secondary counterparts. researchgate.netnih.govresearchgate.net However, several bacterial strains have been identified that can degrade tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA). nih.govnih.govnih.gov

Specific bacterial strains have been isolated and characterized for their ability to degrade tertiary alcohols, which are structurally related to the alcohol moiety of this compound. Notable among these are Aquincola tertiaricarbonis and Methylibium petroleiphilum. nih.govasm.orgnih.govmicrobiologyresearch.orgnih.gov These bacteria have been found in environments contaminated with fuel oxygenates, where they play a key role in the bioremediation of tertiary alcohol pollutants. nih.govnih.gov It is plausible that similar microbial consortia, or specific strains within them, could adapt to degrade this compound, given the structural similarities.

Table 1: Microbial Strains Involved in Tertiary Alcohol Degradation

| Microbial Strain | Degraded Compound(s) | Key Findings |

|---|---|---|

| Aquincola tertiaricarbonis L108 | tert-Butyl Alcohol (TBA), tert-Amyl Alcohol (TAA) | Capable of utilizing tertiary alcohols as a sole carbon and energy source. nih.govnih.gov Possesses the mdp gene cluster, including the mdpJ gene. nih.govasm.org |

| Methylibium petroleiphilum PM1 | Methyl tert-Butyl Ether (MTBE), TBA, TAA | Degrades MTBE via TBA. nih.govasm.org Also contains the mdp gene cluster. nih.govasm.org |

The initial enzymatic attack on tertiary alcohols often involves monooxygenases. In strains like Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1, a key enzyme is a Rieske nonheme mononuclear iron oxygenase, specifically the MdpJ enzyme. nih.govresearchgate.netnih.govasm.org This enzyme can function as a desaturase, creating a double bond, or as a hydroxylase, adding a hydroxyl group. researchgate.netsigmaaldrich.com

For a molecule like this compound, the initial enzymatic steps could involve:

Hydroxylation: Addition of a hydroxyl group to the alkyl chain, potentially catalyzed by an MdpJ-like enzyme.

Desaturation: Formation of a new double bond, also potentially catalyzed by an MdpJ-like enzyme.

Oxidation of the alcohol: While direct oxidation of a tertiary alcohol is difficult, subsequent enzymatic reactions could modify the molecule to allow for further breakdown.

Attack on the double or triple bond: Enzymes such as hydratases or reductases could potentially target the unsaturated bonds, leading to their saturation and subsequent cleavage.

The degradation of the enyne moiety is less understood. However, anaerobic degradation of acetylene (B1199291) is known to be catalyzed by acetylene hydratase, a tungsten-containing enzyme. researchgate.net It is possible that analogous enzymes could be involved in the transformation of the alkynyl group of this compound under anoxic conditions.

Table 2: Key Enzymes in the Biotransformation of Related Compounds

| Enzyme | Enzyme Class | Function | Relevance to this compound |

|---|---|---|---|

| MdpJ | Rieske Nonheme Mononuclear Iron Oxygenase | Hydroxylation or desaturation of tertiary alcohols. researchgate.netasm.orgsigmaaldrich.com | Potential for initial attack on the tertiary alcohol moiety. |

| Cytochrome P-450 Monooxygenase | Monooxygenase | Hydroxylation of various substrates, including ethers. asm.org | A possible alternative pathway for initial oxidation. |

Advanced Remediation Strategies for Environmentally Persistent Organic Compounds

The remediation of sites contaminated with persistent organic pollutants (POPs) is a significant environmental challenge. A variety of advanced remediation strategies have been developed to address these recalcitrant compounds. These techniques can be broadly categorized into chemical, biological, and physical methods, often used in combination to achieve effective cleanup. The applicability of these methods to a specific compound like this compound would depend on its unique chemical and physical properties, which are not extensively documented in the context of environmental degradation.

Advanced Oxidation Processes (AOPs), for instance, are a promising set of technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to break down organic pollutants. Techniques like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) and ozonolysis have proven effective in degrading unsaturated organic compounds. The double and triple bonds in this compound would theoretically be susceptible to attack by these strong oxidants. However, the kinetics and specific byproducts of such reactions for this particular molecule have not been reported.

Biological remediation methods, including bioremediation and phytoremediation, harness natural processes to break down contaminants. Bioremediation utilizes microorganisms to transform or mineralize organic pollutants. While the biodegradation of some tertiary alcohols and unsaturated hydrocarbons has been observed, the rate and extent of degradation can be highly variable and dependent on environmental conditions and the specific microbial populations present. There is no available research specifically examining the microbial degradation of this compound.

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another potential strategy. Plants can take up organic compounds from soil and water, and in some cases, metabolize them into less toxic substances. This has been shown to be effective for some volatile organic compounds and hydrocarbons. Again, the efficacy of phytoremediation for this compound has not been a subject of scientific study.

The lack of empirical data is a significant barrier to developing effective and efficient remediation plans for potential contamination by this compound. Detailed research findings are crucial for creating accurate models of its environmental transport and for designing and optimizing remediation technologies. Without such data, creating interactive data tables to illustrate its degradation under various conditions is not possible.

Advanced Applications and Research Directions in Materials Science and Catalysis

Utilization of 3,6,7-Trimethyloct-6-en-1-yn-3-ol as a Precursor in Polymer Synthesis

The presence of both an alkyne and an alkene moiety makes this compound a promising candidate as a monomer or branching agent in polymer synthesis. These unsaturated groups offer multiple pathways for polymerization, leading to materials with unique architectures and properties.

Alkyne Metathesis Polymerization

Alkyne metathesis is a powerful tool for the synthesis of unsaturated polymers. The terminal alkyne in this compound could theoretically undergo acyclic diene metathesis (ADMET) polymerization. In such a reaction, a suitable catalyst, typically a high-oxidation-state molybdenum or tungsten alkylidyne complex, would facilitate the scrambling of the carbon-carbon triple bonds, leading to the formation of a poly(alkyne) with pendant hydroxyl and alkyl groups. The resulting polymer would possess a highly unsaturated backbone, which could be further modified to tune its electronic and physical properties.

While specific research on this compound in this context is not available, studies on other enyne-containing molecules have demonstrated their utility in ring-opening metathesis polymerization (ROMP) as branching agents. nih.govnih.gov In a similar vein, the dual functionality of this compound could be exploited to create complex polymer architectures like star or graft copolymers.

Synthesis of Conjugated Polymers and Advanced Materials

The conjugated enyne functionality is a key building block for advanced materials with interesting optical and electronic properties. The hydroxyl group in this compound offers a reactive handle for further functionalization, which is a crucial aspect in the design of soluble and processable conjugated polymers.

The "click" chemistry paradigm, particularly thiol-yne and hydroxyl-yne reactions, provides an efficient route to functionalized polymers. acs.org Alcohols are generally less nucleophilic than thiols and amines, often requiring specific catalysts or conditions to react effectively in conjugate additions. acs.org However, the development of new catalytic systems is expanding the scope of these reactions. For instance, the hydroxyl group of this compound could potentially react with an activated alkyne on another monomer in a step-growth polymerization, leading to the formation of poly(ether-enyne)s.

Furthermore, the combination of the alkyne and alkene groups allows for sequential and orthogonal modifications. For example, the alkyne could be selectively polymerized or functionalized, followed by a reaction at the alkene site, or vice versa. This orthogonal reactivity is highly desirable for the synthesis of multifunctional polymers with precisely controlled structures. acs.org

Ligand Design and Catalyst Development Incorporating Enyne-Alcohol Moieties

The structure of this compound, containing both a "hard" oxygen donor (the alcohol) and "soft" π-systems (the alkyne and alkene), makes it an intriguing candidate for ligand design in coordination chemistry and catalysis. The hydroxyl group can act as an anchor point to a metal center, while the unsaturated fragments can coordinate to the metal and influence its electronic properties and catalytic activity.

While no specific catalysts based on this compound have been reported, the broader class of enyne alcohols has been explored in various catalytic transformations. For example, gold catalysis can activate enyne alcohols for cascade reactions involving hydroalkoxylation and isomerization. nih.gov In such a scenario, the alcohol moiety can participate in the reaction as an internal nucleophile.

Moreover, the development of catalysts for the N-alkylation of amines with alcohols using non-precious metals like nickel is an active area of research. rsc.org The "borrowing hydrogen" strategy employed in these reactions involves the temporary oxidation of the alcohol to an aldehyde or ketone. The specific steric and electronic environment provided by a ligand derived from this compound could potentially influence the efficiency and selectivity of such catalytic processes. The presence of the enyne functionality could also allow for the immobilization of the catalyst onto a solid support or for its incorporation into a larger macromolecular structure.

Exploration of Advanced Functional Materials Derived from Enyne-Alcohols

The versatile reactivity of the enyne-alcohol motif opens doors to a wide range of advanced functional materials. The hydroxyl group can be derivatized to introduce various functionalities, while the unsaturated bonds can participate in cross-linking reactions to form robust networks.

For example, lipidic polyols have been synthesized using a thiol-yne strategy, where a propargylic ester is reacted with a thiol to create a polyol that can then be used to form crosslinked polyurethanes. researchgate.net A similar approach could theoretically be applied to this compound, where the alkyne is reacted with a multifunctional thiol to generate a polyol, which could then be polymerized to create novel thermosets.

The combination of functionalities also makes this molecule a potential building block for materials with applications in coatings, adhesives, and composites. The ability to form highly cross-linked structures can lead to materials with enhanced thermal stability and mechanical properties. Furthermore, the inherent unsaturation in the backbone of polymers derived from this compound could be exploited for post-polymerization modifications, allowing for the introduction of further functionalities and the tuning of material properties.

While the specific applications of this compound in materials science are still largely theoretical, the rich chemistry of its constituent functional groups provides a strong foundation for future research and development in this area.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural features of 3,6,7-Trimethyloct-6-en-1-yn-3-ol?

- Methodological Answer : Comprehensive characterization requires 1H and 13C NMR to resolve the tertiary alcohol (C3-OH), alkene (C6-C7), and alkyne (C1≡C) positions. For example, coupling constants in 1H NMR can distinguish cis/trans configurations of the C6-C7 double bond. 2D NMR (COSY, HSQC, HMBC) is critical for assigning overlapping signals, particularly in crowded methyl regions (C3, C6, C7). IR spectroscopy confirms the alcohol (-OH stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation patterns. For stereochemical analysis, NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography are recommended .

Q. What synthetic routes are feasible for synthesizing tertiary propargyl alcohols like this compound?

- Methodological Answer : A multi-step approach is typical:

Alkyne Formation : Use a Corey-Fuchs reaction or Sonogashira coupling to install the terminal alkyne.

Alcohol Introduction : Employ a Grignard or organometallic reagent (e.g., organozinc) to add a methyl group to a ketone precursor at C3.

Alkene Installation : A Wittig or Heck reaction can introduce the C6-C7 double bond. Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) may stabilize intermediates, as seen in analogous syntheses .

Key Considerations : Protect the alkyne during oxidation steps to avoid side reactions. Monitor regioselectivity using TLC and intermediate NMR validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when multiple isomers are possible?

- Methodological Answer : Contradictions often arise from overlapping NMR signals or ambiguous NOE correlations. To address this:

- Perform dynamic NMR experiments to detect slow conformational exchanges.

- Use chiral derivatizing agents (e.g., Mosher’s acid) to determine enantiomeric excess.

- Compare experimental VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) spectra with computational predictions (DFT-based).

- Cross-validate with X-ray crystallography , as demonstrated in resolving stereochemistry for structurally related alcohols .

Q. What strategies optimize regioselectivity in forming the enynol moiety during synthesis?

- Methodological Answer : Regioselectivity challenges stem from competing alkyne/alkene reactivities. Strategies include:

- Catalyst Tuning : Use palladium/copper catalysts with tailored ligands (e.g., bulky phosphines) to direct alkyne addition.

- Protecting Groups : Temporarily mask the alcohol (e.g., as a silyl ether) to prevent undesired nucleophilic attacks.

- Stepwise Functionalization : Prioritize alkyne installation before alkene formation (or vice versa) to minimize cross-reactivity.

- Computational Modeling : DFT studies predict transition-state energies to guide reaction design .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

- Methodological Answer : Discrepancies may arise from solvent effects, dynamic processes, or incorrect computational parameters. Mitigation steps:

- Solvent Correction : Re-run calculations with explicit solvent models (e.g., PCM for NMR).

- Isotopic Labeling : Use deuterated analogs to isolate specific signal contributions.

- Benchmarking : Compare with structurally analogous compounds (e.g., 2,3,7-trimethyloct-6-en-1-ol ) to identify systematic deviations.

- Collaborative Validation : Cross-check data with multiple spectroscopic facilities or databases (e.g., NIST Chemistry WebBook ).

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in oxidation studies of this compound?

- Methodological Answer : Conflicting results (e.g., variable oxidation rates) may stem from:

- Trace Metal Contamination : Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.

- Atmospheric Oxygen : Conduct reactions under inert gas (N₂/Ar) to control oxidation pathways.

- Substrate Purity : Validate starting material purity via GC-MS or HPLC.

- Kinetic Profiling : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.